molecular formula C10H4O4 B1197450 1,2,3,4-Naphthalenetetrone CAS No. 30266-58-1

1,2,3,4-Naphthalenetetrone

Cat. No. B1197450
CAS RN: 30266-58-1
M. Wt: 188.14 g/mol
InChI Key: HZVGIXIRNANSHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrasubstituted naphthalenes, including 1,2,3,4-Naphthalenetetrone, can be achieved through various methods. For instance, Yanai et al. (2016) described a regioselective synthesis via a fluoride-induced cascade reaction starting from 4-alkynylisocoumarins and ketene silyl acetal, showcasing a method for producing tetrasubstituted naphthalenes with four different substituents in a controlled manner (Yanai, Ishii, & Matsumoto, 2016).

Molecular Structure Analysis

The molecular structure of naphthalenetetrone derivatives, such as 1,4,5,8-naphthalenetetrone, has been analyzed using various techniques. Schutte et al. (1993) conducted an ab initio study revealing the optimized geometrical and electronic structures of naphthalenetetrone, highlighting the role of hydroxyl hydrogen atoms in stabilizing its planar structure (Schutte, Paul, & Smit, 1993).

Chemical Reactions and Properties

Naphthalenetetrone compounds participate in various chemical reactions, leading to diverse derivatives with unique properties. For example, the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives through a three-component reaction demonstrates the compound's versatility in forming fluorescent molecules, indicating its potential in materials science (Dabiri, Noroozi Tisseh, & Bazgir, 2011).

Physical Properties Analysis

The physical properties of naphthalenetetrone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. For instance, the study by Shao, Chang, & Chi (2014) on unsymmetrical naphthalene imide derivatives provides insight into their good solubility in organic solvents and thermal stability, essential attributes for their use in organic field-effect transistors (Shao, Chang, & Chi, 2014).

Chemical Properties Analysis

The chemical properties of 1,2,3,4-Naphthalenetetrone, such as its reactivity, electron affinity, and potential as a precursor for various synthetic routes, have been explored. Studies like the one conducted by Langis-Barsetti, Maris, & Wuest (2017) on the synthesis of naphthalenetetramine salts from protected derivatives of 1,5-naphthalenediamine highlight the compound's role as a valuable precursor for synthesizing nitrogen-containing arenes (Langis-Barsetti, Maris, & Wuest, 2017).

Scientific Research Applications

Naphthalene is a class of arenes, consisting of two ortho-fused benzene rings . Naphthalene derivatives have displayed a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .

  • Antimicrobial Activity : Naphthalene derivatives have been used in the control of microbial infection . Several naphthalene-containing drugs are available, such as nafacillin, naftifine, tolnaftate, terbinafine, etc .
  • Antioxidant Activity : Naphthalene derivatives have shown antioxidant properties .
  • Cytotoxic Activity : Naphthalene derivatives have demonstrated cytotoxic activities .
  • Anti-inflammatory Activity : Naphthalene derivatives have been used for their anti-inflammatory properties .
  • Anti-protozoal Activity : Naphthalene derivatives have shown anti-protozoal activities .
  • Anti-platelet Aggregation : Naphthalene derivatives have been used for their anti-platelet aggregation properties .

Future Directions

For more detailed information, refer to the relevant scientific papers and resources .

properties

IUPAC Name

naphthalene-1,2,3,4-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVGIXIRNANSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184354
Record name Oxoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Naphthalenetetrone

CAS RN

30266-58-1
Record name 1,2,3,4-Naphthalenetetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30266-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030266581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-TETRAOXOTETRALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9FIQ15Q9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Yabe - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
Transient absorbing in the 400–450 nm range was observed in the photolysis of 1,4-diacetoxy-2,3-diazidonaphthalene in rigid matrices at 77 K. The transient was assigned as α,α′-…
Number of citations: 4 www.journal.csj.jp
A Yabe - jlc.jst.go.jp
Transient absorbing in the 400—450 nm range was observed in the photolysis of l, 4-diacetoxy-2, 3-diazidonaphthalene in rigid matrices at 77 K. The transient was assigned as oc, a'-…
Number of citations: 0 jlc.jst.go.jp
EF Elslager, LM Werbel, DF Worth - Journal of Medicinal …, 1970 - ACS Publications
The over-all promise of 1, 4-naphthoquinone inonooxime (IXj against Schistosoma mansoni and the marked antiglycolytic effects of various naphthoquinones against these worms …
Number of citations: 25 pubs.acs.org
NL Asfandiarov, SA Pshenichnyuk, EP Nafikova… - International Journal of …, 2017 - Elsevier
Resonance attachment of low-energy (0–14 eV) electrons to a series of natural polyphenolic naphthoquinones (so-called spinochromes) derived from sea urchins is studied by means …
Number of citations: 12 www.sciencedirect.com
NA Klyuev - Journal of Analytical Chemistry, 2002 - Springer
The review is devoted to the use of mass spectrometry and chromatography–mass spectrometry in various areas of pharmaceutical chemistry. The role of the above techniques in the …
Number of citations: 5 link.springer.com
LL Farah - 2018 - teses.usp.br
O propósito deste trabalho é avaliar as características e classificação de compostos orgânicos, presentes em frações de petróleo, em saturados, aromáticos, resinas e asfaltenos (SARA…
Number of citations: 2 www.teses.usp.br

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